molecular formula C13H17N3O4 B8542274 2-(Dimethylamino)-1-(5-methoxy-6-nitroindolin-1-yl)ethanone CAS No. 1116229-90-3

2-(Dimethylamino)-1-(5-methoxy-6-nitroindolin-1-yl)ethanone

Cat. No. B8542274
M. Wt: 279.29 g/mol
InChI Key: PXVFVSKSGOIXAE-UHFFFAOYSA-N
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Patent
US07981903B2

Procedure details

To a solution of 5-(methyloxy)-6-nitro-2,3-dihydro-1H-indole (1.00 g, 5.2 mmol) in dichloromethane (50 mL) was added polymer supported diisopropylethylamine (Argonaut Technologies Inc., 4.0 g, ca 15 mmol base) and bromoacetylchloride (0.650 mL, 7.82 mmol). The resulting solution was stirred for three hours and filtered through a plug of celite. Dichloromethane was removed under reduced pressure and the residue was dissolved in tetrahydrofuran (50 mL). To the solution was added dimethylamine as a 2.0M solution in tetrahydrofuran (60 mmol, Aldrich) and the resulting solution was stirred overnight. The next morning the volatiles were removed under reduced pressure and the residue was purified via chromatography on SiO2 (0-10% MeOH/CH2CL2 with 0.2% NH3) to afford N,N-dimethyl-2-[5-(methyloxy)-6-nitro-2,3-dihydro-1H-indol-1-yl]-2-oxoethanamine as a yellow solid (1.20 g, 4.33 mmol, 84% yield). 1H NMR (400 MHz, CDCl3) δ ppm 2.59 (s, 6 H), 3.24 (t, J=8.24 Hz, 2 H), 3.52 (s, 2 H), 3.89 (s, 3 H), 4.19 (t, J=8.52 Hz, 2 H), 6.89 (s, 1 H), 8.60 (s, 1 H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
0.65 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][C:11]=1[N+:12]([O-:14])=[O:13])[NH:8][CH2:7][CH2:6]2.[CH:15]([N:18]([CH:21](C)C)[CH2:19]C)(C)[CH3:16].BrCC(Cl)=[O:27].CNC.O1CCCC1>ClCCl>[CH3:19][N:18]([CH3:21])[CH2:15][C:16]([N:8]1[C:9]2[C:5](=[CH:4][C:3]([O:2][CH3:1])=[C:11]([N+:12]([O-:14])=[O:13])[CH:10]=2)[CH2:6][CH2:7]1)=[O:27]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC=1C=C2CCNC2=CC1[N+](=O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Three
Name
Quantity
0.65 mL
Type
reactant
Smiles
BrCC(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
60 mmol
Type
reactant
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
The resulting solution was stirred for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a plug of celite
CUSTOM
Type
CUSTOM
Details
Dichloromethane was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in tetrahydrofuran (50 mL)
STIRRING
Type
STIRRING
Details
the resulting solution was stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The next morning the volatiles were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified via chromatography on SiO2 (0-10% MeOH/CH2CL2 with 0.2% NH3)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CN(CC(=O)N1CCC2=CC(=C(C=C12)[N+](=O)[O-])OC)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.33 mmol
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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